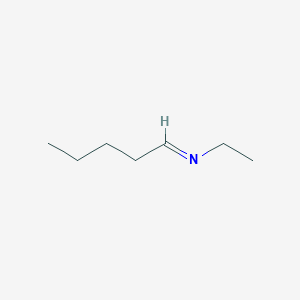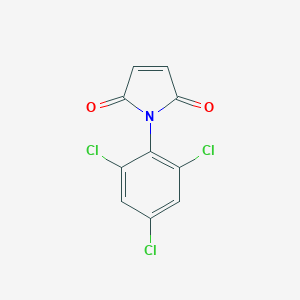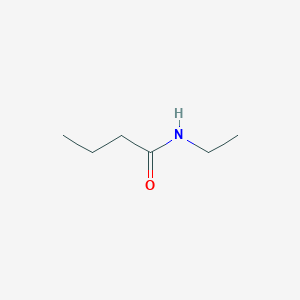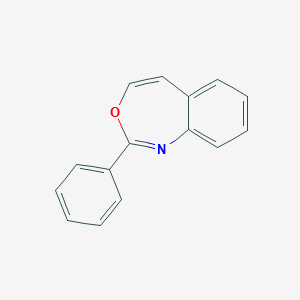
2-Phenyl-3,1-benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3,1-benzoxazepine (PBZ) is a heterocyclic compound with a benzoxazepine ring system. It has been of interest to the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience. PBZ has been found to possess various biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Mécanisme D'action
The exact mechanism of action of 2-Phenyl-3,1-benzoxazepine is not fully understood. However, it has been proposed that 2-Phenyl-3,1-benzoxazepine exerts its therapeutic effects through the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. 2-Phenyl-3,1-benzoxazepine has been found to act as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and N-methyl-D-aspartate (NMDA) receptor antagonist.
Effets Biochimiques Et Physiologiques
2-Phenyl-3,1-benzoxazepine has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. 2-Phenyl-3,1-benzoxazepine has also been found to reduce the levels of glutamate in the brain, which may contribute to its anxiolytic effects. Additionally, 2-Phenyl-3,1-benzoxazepine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyl-3,1-benzoxazepine has several advantages for use in lab experiments. It has a relatively simple chemical structure, which makes it easy to synthesize and modify. 2-Phenyl-3,1-benzoxazepine also possesses a wide range of biological activities, which makes it a useful tool for studying various neuropsychiatric disorders. However, 2-Phenyl-3,1-benzoxazepine also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-Phenyl-3,1-benzoxazepine has been found to have some toxic effects, particularly at high doses.
Orientations Futures
There are several future directions for the study of 2-Phenyl-3,1-benzoxazepine. One area of interest is the development of 2-Phenyl-3,1-benzoxazepine analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-Phenyl-3,1-benzoxazepine in combination with other drugs for the treatment of neuropsychiatric disorders. Additionally, the development of new methods for the synthesis of 2-Phenyl-3,1-benzoxazepine could lead to the discovery of new analogs with unique biological activities. Finally, further research is needed to fully understand the mechanism of action of 2-Phenyl-3,1-benzoxazepine and its potential therapeutic applications.
Méthodes De Synthèse
2-Phenyl-3,1-benzoxazepine can be synthesized through several methods, including the condensation of 2-aminophenol with benzaldehyde, cyclization of 2-(2-hydroxyphenyl)propionic acid, and the reaction of 2-aminobenzophenone with phenyl isocyanate. The most commonly used method for the synthesis of 2-Phenyl-3,1-benzoxazepine is the condensation of 2-aminophenol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form 2-Phenyl-3,1-benzoxazepine.
Applications De Recherche Scientifique
2-Phenyl-3,1-benzoxazepine has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. It has been found to possess antipsychotic, anxiolytic, and antidepressant effects. 2-Phenyl-3,1-benzoxazepine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Numéro CAS |
14300-21-1 |
|---|---|
Nom du produit |
2-Phenyl-3,1-benzoxazepine |
Formule moléculaire |
C15H11NO |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
2-phenyl-3,1-benzoxazepine |
InChI |
InChI=1S/C15H11NO/c1-2-7-13(8-3-1)15-16-14-9-5-4-6-12(14)10-11-17-15/h1-11H |
Clé InChI |
QUXWLCQSCONIQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=CO2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=CO2 |
Autres numéros CAS |
14300-21-1 |
Synonymes |
2-Phenyl-3,1-benzoxazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




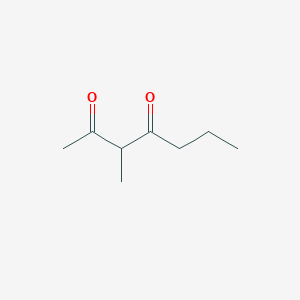
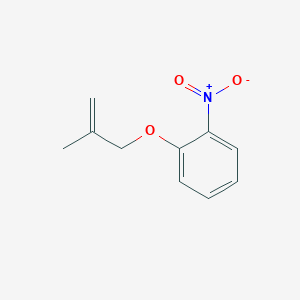
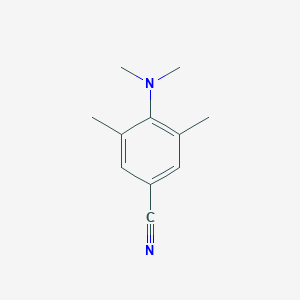
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)

